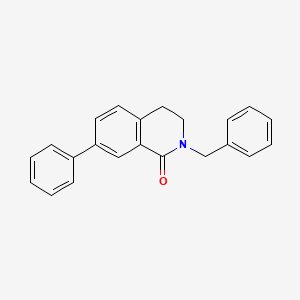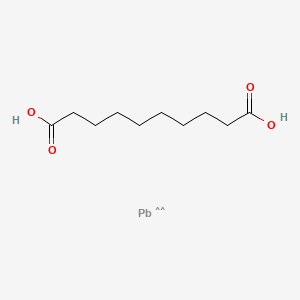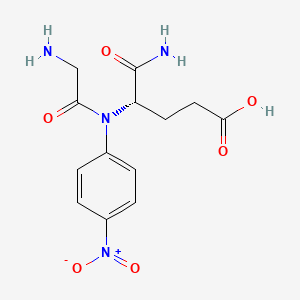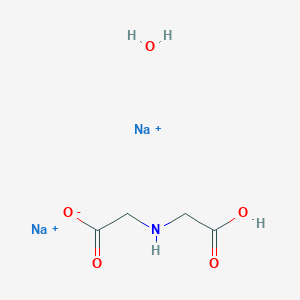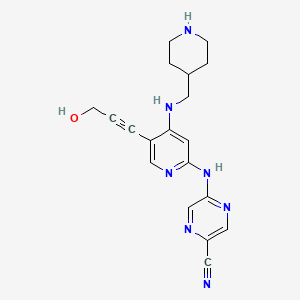
5-((5-(3-Hydroxyprop-1-yn-1-yl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-((5-(3-Hydroxyprop-1-yn-1-yl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile” is a complex organic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((5-(3-Hydroxyprop-1-yn-1-yl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidin-4-ylmethyl group: This step may involve nucleophilic substitution reactions.
Attachment of the hydroxyprop-1-yn-1-yl group: This can be done through alkyne addition reactions.
Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyprop-1-yn-1-yl group.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The piperidin-4-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Amines are the major products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be used to study enzyme interactions and receptor binding due to its complex structure.
Medicine
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “5-((5-(3-Hydroxyprop-1-yn-1-yl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazine derivatives: Compounds with similar pyrazine rings.
Pyridine derivatives: Compounds with similar pyridine rings.
Piperidine derivatives: Compounds with similar piperidine groups.
Uniqueness
The uniqueness of “5-((5-(3-Hydroxyprop-1-yn-1-yl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile” lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21N7O |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-[[5-(3-hydroxyprop-1-ynyl)-4-(piperidin-4-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H21N7O/c20-9-16-12-25-19(13-22-16)26-18-8-17(15(11-24-18)2-1-7-27)23-10-14-3-5-21-6-4-14/h8,11-14,21,27H,3-7,10H2,(H2,23,24,25,26) |
InChI Key |
MIXUCXTUJUFAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=CC(=NC=C2C#CCO)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
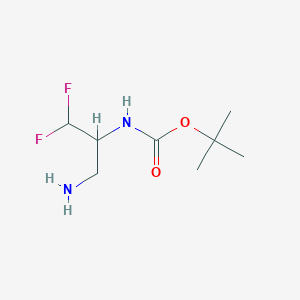
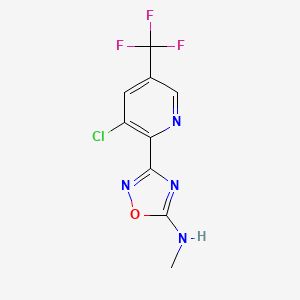
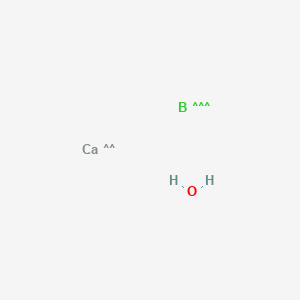
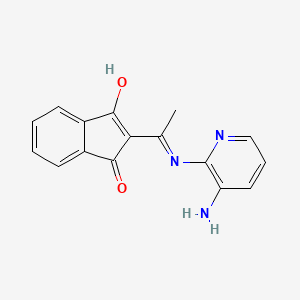
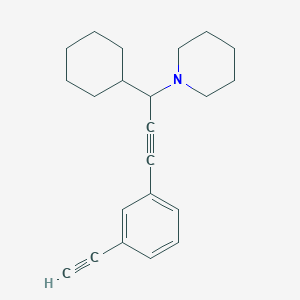
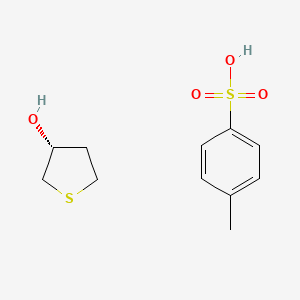
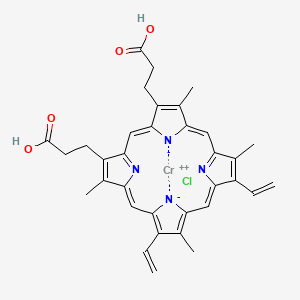
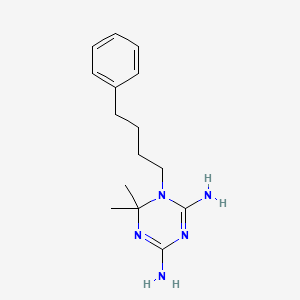
![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)
